Isononyl anthranilate

Description

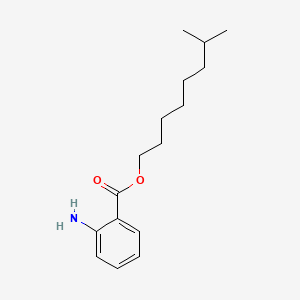

Isononyl anthranilate (CAS 49553-64-2) is an ester derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C₁₆H₂₅NO₂. Its structure consists of an anthranilate group linked to an isononyl chain (a branched nine-carbon alkyl group). This compound is part of a broader class of anthranilate esters, which are widely used in flavoring, fragrance, and agrochemical applications due to their mild, fruity odors and generally recognized as safe (GRAS) status .

Properties

CAS No. |

49553-64-2 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

7-methyloctyl 2-aminobenzoate |

InChI |

InChI=1S/C16H25NO2/c1-13(2)9-5-3-4-8-12-19-16(18)14-10-6-7-11-15(14)17/h6-7,10-11,13H,3-5,8-9,12,17H2,1-2H3 |

InChI Key |

QVRHULGJFPSMPU-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1N |

Other CAS No. |

49553-64-2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Isononyl anthranilate undergoes hydrolysis under acidic or basic conditions, yielding anthranilic acid and isononanol:

Reaction:

C₆H₄(NH₂)CO₂C₉H₁₉ + H₂O → C₆H₄(NH₂)CO₂H + HO-C₉H₁₉

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. This reaction is slower compared to base-catalyzed hydrolysis due to the stability of the ester under acidic conditions .

-

Base-Catalyzed Hydrolysis (Saponification) : The ester reacts with hydroxide ions to form the carboxylate anion and isononanol. This pathway is industrially relevant for anthranilate ester degradation .

| Condition | Catalyst | Products | Rate |

|---|---|---|---|

| Acidic | H₂SO₄/HCl | Anthranilic acid + isononanol | Moderate |

| Basic | NaOH/KOH | Anthranilate salt + isononanol | Rapid |

Electrophilic Aromatic Substitution

The aromatic amine group directs electrophiles to the ortho and para positions. Example reactions include:

Chlorination

This compound reacts with Cl₂ in the presence of FeCl₃ to form mono- or dichlorinated derivatives:

Reaction:

C₆H₄(NH₂)CO₂C₉H₁₉ + Cl₂ → C₆H₃Cl(NH₂)CO₂C₉H₁₉ + HCl

-

Regioselectivity : Chlorination occurs preferentially at the para position due to steric hindrance from the ester group .

-

Product Stability : Chlorinated derivatives exhibit enhanced UV absorption, making them useful in polymer stabilizers .

Oxidation and Polymerization

Like methyl anthranilate, this compound undergoes oxidative polymerization or selenation with agents like SeO₂:

Oxidative Coupling

Reaction with SeO₂ :

2 C₆H₄(NH₂)CO₂C₉H₁₉ + SeO₂ → (C₆H₄(NH₂)CO₂C₉H₁₉)₂Se + H₂O

-

Pathway Competition : Delocalization of the amine lone pair into the ester carbonyl suppresses polymerization, favoring selenide formation .

-

Byproducts : Solvent oxidation (e.g., acetonitrile to oxamide) may occur under harsh conditions .

Radical Polymerization

Under UV light or initiators (e.g., AIBN), the ester forms polyanthranilate chains:

Reaction:

n C₆H₄(NH₂)CO₂C₉H₁₉ → [C₆H₄(NH₂)CO₂−]ₙ + n C₉H₁₉OH

Amidation and Condensation Reactions

The ester group reacts with amines to form anthranilamides, a key step in pharmaceutical synthesis :

Reaction with Amines :

C₆H₄(NH₂)CO₂C₉H₁₉ + RNH₂ → C₆H₄(NH₂)CONHR + C₉H₁₉OH

-

Industrial Process : Requires buffered aqueous conditions (pH 7–10.5) and catalytic ammonium salts for high yields .

Diazotization and Coupling

The aromatic amine undergoes diazotization to form diazonium salts, enabling coupling with phenols or aromatic amines:

Reaction Sequence :

-

Diazotization: C₆H₄(NH₂)CO₂C₉H₁₉ + HNO₂ → C₆H₄(N₂⁺)CO₂C₉H₁₉

-

Coupling: C₆H₄(N₂⁺)CO₂C₉H₁₉ + Ar-H → C₆H₄-N=N-Ar-CO₂C₉H₁₉

-

Applications : Azo dyes derived from this compound exhibit enhanced solubility in nonpolar solvents .

Thermal Decomposition

At temperatures >200°C, the ester decomposes via:

Comparison with Similar Compounds

Key Structural Insights :

- Branching vs.

- Chain Length and Volatility: Shorter chains (MA, EA) exhibit higher volatility, making them suitable for aerial repellency, while longer chains (BA, isononyl) may persist longer on surfaces .

Repellent Activity

- Against Insects: MA, EA, and BA at 10% concentration showed strong repellency against Drosophila suzukii and Aedes aegypti, with efficacy comparable to DEET . At 1%, EA lost repellency, suggesting concentration-dependent effects . this compound’s repellent properties are less documented, but its structural similarity to BA and higher lipophilicity may enhance durability in outdoor applications .

- Bird Repellents: MA is extensively used in agriculture, while this compound’s larger size may reduce avian toxicity risks .

Flavor and Fragrance

- MA and EA are GRAS-approved for food and cosmetics. This compound’s branched structure could offer unique odor profiles and stability in formulations .

2.4 Enzymatic Interactions

- Anthranilate dioxygenase has a low Km (1 μM) for anthranilate, but esters like this compound may resist hydrolysis, delaying metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.